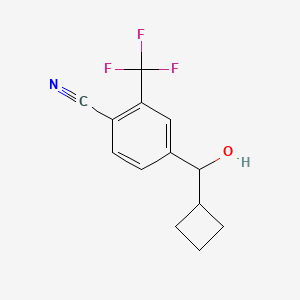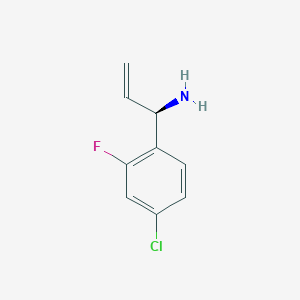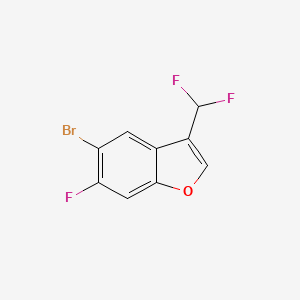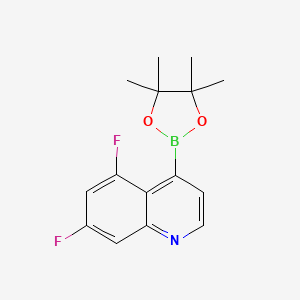
Ethyl (S)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (S)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoate is a synthetic organic compound often used in the field of medicinal chemistry. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical synthesis. The compound also contains a trifluorophenyl group, which can impart unique chemical properties such as increased lipophilicity and metabolic stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoate typically involves multiple steps. One common method starts with the preparation of the amino acid precursor, which is then protected with the Boc group. The trifluorophenyl group is introduced through a nucleophilic substitution reaction. The final step involves esterification to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Ethyl (S)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoate can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group under acidic conditions.
Hydrolysis: Conversion of the ester to the corresponding carboxylic acid.
Substitution: Replacement of the trifluorophenyl group with other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Hydrolysis: Aqueous sodium hydroxide (NaOH) can be used for ester hydrolysis.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
Deprotection: The major product is the free amine.
Hydrolysis: The major product is the corresponding carboxylic acid.
Substitution: The major product depends on the nucleophile used.
科学的研究の応用
Ethyl (S)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Biology: Studied for its potential biological activity and interactions with biological targets.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl (S)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The trifluorophenyl group can interact with various molecular targets, potentially affecting enzyme activity or receptor binding.
類似化合物との比較
Similar Compounds
Ethyl (S)-3-amino-4-(2,4,5-trifluorophenyl)butanoate: Lacks the Boc protecting group.
Ethyl (S)-3-((tert-butoxycarbonyl)amino)-4-phenylbutanoate: Lacks the trifluorophenyl group.
Uniqueness
Ethyl (S)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoate is unique due to the presence of both the Boc protecting group and the trifluorophenyl group. This combination imparts specific chemical properties that can be advantageous in various applications, such as increased stability and lipophilicity.
特性
分子式 |
C17H22F3NO4 |
|---|---|
分子量 |
361.4 g/mol |
IUPAC名 |
ethyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,4,5-trifluorophenyl)butanoate |
InChI |
InChI=1S/C17H22F3NO4/c1-5-24-15(22)8-11(21-16(23)25-17(2,3)4)6-10-7-13(19)14(20)9-12(10)18/h7,9,11H,5-6,8H2,1-4H3,(H,21,23)/t11-/m0/s1 |
InChIキー |
DRSJQTJVYUFHPJ-NSHDSACASA-N |
異性体SMILES |
CCOC(=O)C[C@H](CC1=CC(=C(C=C1F)F)F)NC(=O)OC(C)(C)C |
正規SMILES |
CCOC(=O)CC(CC1=CC(=C(C=C1F)F)F)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-Butyl3-Amino-7-Methyl-2,3-Dihydrospiro[Indene-1,4'-Piperidine]-1'-Carboxylate Hydrochloride](/img/structure/B13043514.png)





![8-Methyl-8-azabicyclo[3.2.1]oct-2-EN-3-YL)boronic acid pinacol ester](/img/structure/B13043538.png)







